N-{4-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-11-yl}-1,3-benzothiazole-6-carboxamide
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Overview
Description
N-{4-methyl-3,10-dithia-5,12-diazatricyclo[7300^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-11-yl}-1,3-benzothiazole-6-carboxamide is a complex organic compound with a unique structure that includes multiple heteroatoms such as nitrogen, sulfur, and oxygen
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit anti-inflammatory properties by inhibiting the cox-1 enzyme .
Mode of Action
It is suggested that the compound may interact with its targets, possibly enzymes like cox-1, leading to inhibition of their activity . This interaction could potentially alter the normal functioning of these targets, resulting in the observed biological effects.
Biochemical Pathways
Given the potential cox-1 inhibition, it can be inferred that the compound may affect the prostaglandin synthesis pathway, leading to reduced inflammation .
Result of Action
The compound has been associated with anti-inflammatory activity, potentially through the inhibition of COX-1 . This could result in reduced inflammation, providing therapeutic benefits in conditions characterized by excessive inflammation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-11-yl}-1,3-benzothiazole-6-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common reagents used in the synthesis include thionyl chloride, benzothiazole derivatives, and amines. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the stability of intermediates and the final product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring the purity of reagents, and implementing efficient purification techniques such as recrystallization and chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{4-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-11-yl}-1,3-benzothiazole-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions such as reflux or room temperature.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce new functional groups, leading to derivatives with altered chemical properties.
Scientific Research Applications
N-{4-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-11-yl}-1,3-benzothiazole-6-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1,4,6,8,11-pentaen-4-amine
- 6-methyl-4,12-dioxa-2,5-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,5,7-tetraen-13-one
- 3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1,4,6,8,11-pentaen-4-amine
Uniqueness
N-{4-methyl-3,10-dithia-5,12-diazatricyclo[7300^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-11-yl}-1,3-benzothiazole-6-carboxamide is unique due to its specific arrangement of heteroatoms and functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(2-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-7-yl)-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N4OS3/c1-8-19-11-4-5-12-14(15(11)24-8)20-17(25-12)21-16(22)9-2-3-10-13(6-9)23-7-18-10/h2-7H,1H3,(H,20,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXRBAJVBWGVZJI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C3=C(C=C2)SC(=N3)NC(=O)C4=CC5=C(C=C4)N=CS5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N4OS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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